Product packaging for Benzoxazole, 2-(1-methylethoxy)-(Cat. No.:CAS No. 75866-93-2)

Benzoxazole, 2-(1-methylethoxy)-

Cat. No.: B3056993
CAS No.: 75866-93-2
M. Wt: 177.2 g/mol
InChI Key: CIYKFBIOHHUYON-UHFFFAOYSA-N
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Description

Benzoxazole, 2-(1-methylethoxy)-, is a chemical compound belonging to the benzoxazole class, a privileged scaffold in medicinal and organic chemistry. Benzoxazole derivatives are extensively utilized in research as key intermediates for the synthesis of more complex molecules. They are known to exhibit a wide spectrum of pharmacological activities, serving as core structures in the development of antimicrobial, anticancer, anti-inflammatory, and antifungal agents . The 2-substituted benzoxazole motif is particularly significant because it can act as a bioisostere for nucleotides like adenine and guanine, allowing it to interact efficiently with biological polymers and various enzymes in living systems . Researchers value this compound for its utility in constructing heterocyclic systems, often through green synthesis approaches and catalytic processes, to create novel compounds for biological evaluation and material science applications . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B3056993 Benzoxazole, 2-(1-methylethoxy)- CAS No. 75866-93-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75866-93-2

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

2-propan-2-yloxy-1,3-benzoxazole

InChI

InChI=1S/C10H11NO2/c1-7(2)12-10-11-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3

InChI Key

CIYKFBIOHHUYON-UHFFFAOYSA-N

SMILES

CC(C)OC1=NC2=CC=CC=C2O1

Canonical SMILES

CC(C)OC1=NC2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies for 2 Substituted Benzoxazole Derivatives

Traditional and Established Synthetic Approaches

Traditional methods for synthesizing the benzoxazole (B165842) ring system have been well-established for decades, primarily relying on the condensation and cyclization of bifunctional precursors. These foundational techniques offer robust and versatile pathways to a wide array of 2-substituted benzoxazoles.

Condensation Reactions with 2-Aminophenols and Carbonyl Precursors

The most conventional and widely adopted method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and a suitable carbonyl-containing compound. nih.govnih.gov This approach involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. nih.gov

A variety of carbonyl precursors can be employed, including aldehydes, carboxylic acids, acid chlorides, and esters. nih.govsioc-journal.cn The choice of precursor directly determines the substituent at the 2-position of the benzoxazole core. For the synthesis of Benzoxazole, 2-(1-methylethoxy)-, the carbonyl precursor must be a source of an isopropoxy group. This can be achieved through reagents such as phosgene (B1210022) followed by isopropanol (B130326), isopropyl chloroformate, or related isopropoxycarbonyl compounds.

The reaction mechanism generally begins with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the precursor. This is followed by dehydration to form an intermediate, which then undergoes intramolecular cyclization via the attack of the phenolic hydroxyl group. A final elimination step yields the aromatic benzoxazole ring. nih.gov Various catalysts, including Brønsted or Lewis acids, can be used to facilitate this transformation, and conditions can range from room temperature to elevated temperatures, sometimes under microwave irradiation or solvent-free conditions. nih.gov

Catalyst/ReagentSubstratesConditionsYield (%)Ref
Titanium tetraisopropoxide (TTIP), H₂O₂2-Aminophenol, Aromatic aldehydesEthanol, 50 °C90–96 nih.gov
Lewis acidic ionic liquid (LAIL@MNP)2-Aminophenol, BenzaldehydeSolvent-free, 70 °C, SonicationModerate to high nih.govresearchgate.net
Triflic anhydride (B1165640) (Tf₂O), 2-Fluoropyridine (B1216828)2-Aminophenol, Tertiary amidesDCM, 0 °C to RTup to 95 nih.gov
Brønsted acid (TsOH·H₂O), CuI2-Aminophenol, β-DiketonesAcetonitrile, 80 °C64–89 organic-chemistry.org

Cyclization Reactions and Ring-Closing Approaches

Ring-closing or cyclization reactions represent another fundamental strategy for constructing the benzoxazole scaffold. These methods typically start with a precursor that already contains the o-hydroxyphenyl-amide substructure, which is then induced to cyclize. nih.gov

A common approach involves the intramolecular cyclization of N-(2-hydroxyphenyl)amides. nih.gov For the specific synthesis of Benzoxazole, 2-(1-methylethoxy)-, a suitable precursor would be N-(2-hydroxyphenyl)isobutyramide or a related structure. The cyclization is often promoted by dehydrating agents or by thermal means. For instance, the thermolysis of N-(2-hydroxyphenyl)benzamides has been shown to produce 2-substituted benzoxazoles in excellent yields.

Another powerful method involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (Tf₂O). This process proceeds through the activation of the amide, nucleophilic addition by the 2-aminophenol, and a subsequent intramolecular cyclization/elimination cascade to form the benzoxazole ring. nih.gov Adapting this for the target compound would involve using an N,N-dialkyl-isobutyramide as the precursor.

A versatile route to 2-alkoxybenzoxazoles involves the use of 2-chlorobenzoxazole (B146293) as an intermediate. 2-Chlorobenzoxazole can be synthesized from 2-mercaptobenzoxazole (B50546) and chlorine or from benzoxazolin-2-one with phosphorus pentachloride. google.comgoogle.com The resulting 2-chlorobenzoxazole is highly reactive toward nucleophiles. Reaction with sodium isopropoxide, generated from isopropanol and a base, leads to the formation of Benzoxazole, 2-(1-methylethoxy)- via a nucleophilic aromatic substitution (SNAr) mechanism.

Oxidative Methodologies for Benzoxazole Ring Formation

Oxidative methods provide an alternative route to benzoxazoles, often starting from precursors that are subsequently oxidized to trigger cyclization. A prominent example is the oxidative cyclization of phenolic Schiff bases (azomethines), which are formed from the initial condensation of 2-aminophenols and aldehydes. nih.gov Various oxidizing agents can be employed to facilitate the ring closure.

Another approach is the iron-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes. rsc.org While these methods are highly effective for synthesizing 2-aryl or 2-alkyl benzoxazoles, they are less direct for installing a 2-alkoxy group like isopropoxy. A multi-step sequence would be required, where a functional group amenable to conversion to an isopropoxy group is first installed.

Advanced and Catalytic Synthesis Techniques

Modern synthetic chemistry has introduced more sophisticated and efficient methods for benzoxazole synthesis, often relying on transition-metal catalysis. These advanced techniques offer benefits such as milder reaction conditions, higher yields, and greater functional group tolerance. sioc-journal.cn

Metal-Catalyzed C-N and C-O Cross-Coupling Reactions

Transition-metal catalysis, particularly with copper and palladium, has become a cornerstone of modern heterocyclic synthesis. sioc-journal.cn These metals can effectively catalyze the formation of the C-N and C-O bonds necessary to construct the benzoxazole ring.

Palladium catalysis is exceptionally versatile for forming C-N and C-O bonds through cross-coupling reactions. nih.gov While many palladium-catalyzed methods for benzoxazole synthesis focus on creating 2-aryl or 2-amino derivatives, the principles can be extended to 2-alkoxy compounds. nih.govnih.gov

A hypothetical but mechanistically plausible route to Benzoxazole, 2-(1-methylethoxy)- could involve a palladium-catalyzed C-O cross-coupling reaction. This would typically involve the reaction of a 2-halobenzoxazole, such as 2-bromobenzoxazole or 2-chlorobenzoxazole, with sodium isopropoxide. The palladium catalyst, in conjunction with a suitable ligand, would facilitate the coupling of the alkoxide to the C2 position of the benzoxazole ring. Such reactions are analogous to the well-established Buchwald-Hartwig amination and etherification reactions.

Catalyst/Ligand SystemReaction TypeSubstratesNotesRef
Pd(OAc)₂ / K₂S₂O₈ / CuBr₂C-N/C-O bond formationAmides, KetonesForms oxazole (B20620) (not benzoxazole) derivatives via sp² C-H activation. nih.gov
Pd(0) / Pd(II)Aromatization / CyclizationN-Arylcyclohexane enaminonesUsed for carbazole (B46965) synthesis but demonstrates Pd's utility in cyclization. nih.gov
Pd(OAc)₂Aerobic Oxidative CouplingAnthranilic acids, IsocyanidesSynthesis of 2-aminobenzoxazinones, showcasing Pd-catalyzed oxidative coupling. nih.gov

While direct palladium-catalyzed synthesis of 2-alkoxybenzoxazoles from simple acyclic precursors is not yet a mainstream method, the power of palladium catalysis in related C-O bond-forming reactions suggests its potential for future development in this area.

Copper-Mediated Syntheses

Copper catalysis is a prominent and versatile method for synthesizing 2-substituted benzoxazoles due to the low cost and toxicity of copper salts. sioc-journal.cn These methods often involve the intramolecular cyclization of precursor molecules. A general and efficient method involves the copper-catalyzed cyclization of ortho-haloanilides, where the reaction rate follows the order of I > Br > Cl for the halogen substituent. organic-chemistry.org This suggests that oxidative addition is the rate-determining step in the catalytic cycle. organic-chemistry.org

Copper(II)-mediated cascade reactions involving C-H functionalization and subsequent C-N/C-O bond formation provide a direct route to 2-arylbenzoxazoles from bisaryloxime ethers under neutral conditions and an oxygen atmosphere. organic-chemistry.orgnih.govacs.org This protocol is effective for substrates with both electron-donating and electron-withdrawing groups. nih.govacs.org Furthermore, copper(II) oxide nanoparticles have been utilized as a heterogeneous, ligand-free catalyst for the intramolecular cyclization of o-bromoaryl derivatives in DMSO, offering the advantage of catalyst recyclability. organic-chemistry.org Another sustainable approach employs copper(II) ferrite (B1171679) nanoparticles, which are air-stable and can be recovered using an external magnet, for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org

The combination of copper iodide (CuI) with a Brønsted acid has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones, yielding a variety of 2-substituted benzoxazoles. acs.orgnih.govorganic-chemistry.org This dual catalytic system tolerates a range of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. acs.orgnih.gov

Table 1: Examples of Copper-Mediated Syntheses of Benzoxazole Derivatives

Starting MaterialsCopper CatalystCo-catalyst/LigandProduct TypeYieldReference
N-(2-halophenyl)benzamidesCopper(II) ferrite nanoparticlesNone2-ArylbenzoxazolesGood organic-chemistry.org
o-Bromoaryl derivativesCopper(II) oxide nanoparticlesNone (ligand-free)Substituted benzoxazolesGood organic-chemistry.org
Bisaryloxime ethersCopper(II) acetate (B1210297)None2-ArylbenzoxazolesGood organic-chemistry.orgnih.gov
2-Aminophenols and β-diketonesCopper(I) iodideBrønsted acid (TsOH·H₂O)2-Substituted benzoxazoles64-89% acs.orgorganic-chemistry.org
2-Bromoanilines and acyl chloridesCopper(I) iodide1,10-Phenanthroline2-Substituted benzoxazolesGood organic-chemistry.org
Other Transition Metal Catalysis (e.g., Ruthenium, Zinc)

Beyond copper, other transition metals such as ruthenium and zinc have proven to be effective catalysts in the synthesis of 2-substituted benzoxazoles. benthamdirect.com Ruthenium complexes, for instance, exhibit high catalytic activity for the reaction of 2-aminophenol with primary alcohols, leading to the corresponding 2-substituted benzoxazoles in high yields through an acceptorless dehydrogenative coupling reaction. oup.comacs.org This method is also applicable to the synthesis of other benzazoles like benzimidazoles. oup.com A heterogeneous catalytic system using phosphine-functionalized magnetic nanoparticles in the presence of a ruthenium carbonyl complex has been developed, allowing for easy catalyst recovery. acs.org

Iron-catalyzed hydrogen transfer strategies have been employed for the redox condensation of o-hydroxynitrobenzenes with alcohols, providing a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org An in-situ generated Fe/S catalyst from FeCl₂·4H₂O and elemental sulfur also efficiently catalyzes the redox condensation of o-nitrophenols with acetophenones to produce 2-benzoylbenzoxazoles. rsc.org

Zinc-based catalysts are also utilized. For example, Zn(OAc)₂ has been reported as an effective catalyst for the formation of benzimidazoles from O-phenylenediamines and DMF, a reaction principle that can be extended to benzoxazole synthesis. mdpi.com Organic zinc salts, such as zinc acetate and zinc neodecanoate, are employed in the cyclodehydration of N-(2-hydroxyalkyl)carboxamides to produce 2-substituted-2-oxazolines, which are structurally related to benzoxazoles. google.com

Table 2: Examples of Ruthenium and Zinc-Catalyzed Syntheses

Starting MaterialsCatalystReaction TypeProduct TypeYieldReference
2-Aminophenol and primary alcoholsRuthenium complexDehydrogenative coupling2-Substituted benzoxazolesHigh oup.com
2-Aminophenol and primary alcoholsRu₂Cl₄(CO)₆ / Fe₃O₄@SiO₂@PPh₂Acceptorless dehydrogenative coupling2-Substituted benzoxazolesModerate to Good acs.org
o-Hydroxynitrobenzenes and alcoholsIron catalystRedox condensation2-Substituted benzoxazolesVery Good organic-chemistry.org
o-Nitrophenols and acetophenonesFe/S (from FeCl₂·4H₂O and S₈)Redox condensation2-BenzoylbenzoxazolesReasonable rsc.org
O-Phenylenediamines and DMFZn(OAc)₂CondensationBenzimidazolesGood mdpi.com

Organocatalysis and Brønsted Acid Catalysis

Non-metal-catalyzed methods, particularly those employing organocatalysts and Brønsted acids, represent an important and often greener alternative for benzoxazole synthesis. benthamdirect.com Brønsted acids are frequently used to catalyze the condensation–aromatization of 2-aminophenols with aldehydes or their derivatives. nih.gov

A Brønsted acidic ionic liquid gel has been developed as a highly efficient, reusable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenol and aldehydes under solvent-free conditions. rsc.orgnih.govacs.org This method provides excellent yields, and the catalyst can be recycled multiple times without a significant drop in activity. rsc.orgacs.org The proposed mechanism involves the activation of the aldehyde by the acidic catalyst, followed by condensation with the 2-aminophenol to form a Schiff base intermediate, which then undergoes intramolecular cyclization. acs.orgnih.gov

Samarium triflate, a reusable acid catalyst, facilitates the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org The use of triflic anhydride (Tf₂O) in the presence of 2-fluoropyridine promotes the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols via a cascade reaction involving electrophilic activation of the amide. nih.gov

Table 3: Organocatalysis and Brønsted Acid-Catalyzed Syntheses

Starting MaterialsCatalystReaction ConditionsProduct TypeYieldReference
2-Aminophenol and aldehydesBrønsted acidic ionic liquid gelSolvent-free, 130 °C2-Arylbenzoxazoles85-98% rsc.orgacs.org
o-Aminophenols and aldehydesSamarium triflateAqueous medium, mild conditions2-ArylbenzoxazolesGood organic-chemistry.org
Tertiary amides and 2-aminophenolsTriflic anhydride (Tf₂O) / 2-FluoropyridineDCM, room temperature2-Substituted benzoxazolesHigh nih.gov
2-Aminophenols and β-diketonesTsOH·H₂O / CuICH₃CN, 80 °C2-Substituted benzoxazolesup to 82% organic-chemistry.org

Electrochemical Synthetic Pathways

Electrochemical methods offer a green and atom-economical approach to synthesizing benzoxazole derivatives, often proceeding without the need for external chemical oxidants or catalysts. acs.orgrsc.org These reactions are typically conducted under mild conditions, generating minimal waste. rsc.org

One such method involves the direct electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines. rsc.org This process occurs in aqueous solutions at a carbon electrode and proceeds via an ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism to form the corresponding benzoxazole derivatives in high yields. rsc.org

Another innovative electrochemical pathway is the intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives. organic-chemistry.orgacs.org This transition-metal- and oxidant-free method results in an atom-economical oxidation/cyclization, producing a variety of 2-substituted benzoxazoles with hydrogen gas as the only byproduct. organic-chemistry.orgacs.org

Table 4: Electrochemical Syntheses of Benzoxazole Derivatives

Starting MaterialsMethodConditionsKey FeatureYieldReference
Glycine derivativesIntramolecular Shono-type oxidative couplingTransition-metal and oxidant-freeAtom-economical, H₂ as byproductGood organic-chemistry.orgacs.org
3,5-Di-tert-butylcatechol and benzylaminesDirect electrochemical oxidationAqueous solution, carbon electrodeCatalyst-free, green conditionsHigh rsc.org

Rearrangement Reactions in Benzoxazole Synthesis

Rearrangement reactions provide unique pathways to the benzoxazole core, often from readily available starting materials. The Beckmann rearrangement is a classic example used in this context. researchgate.net For instance, salicylaldoxime (B1680748) can be converted to benzoxazole via a Beckmann rearrangement on protonated zeolites in a continuous process. researchgate.net The reaction involves a 1,2-o-hydroxyphenyl shift followed by intramolecular cyclization. researchgate.net Diethyl chlorophosphate has also been used to efficiently convert 2-hydroxyaryl ketoximes to benzoxazoles via a Beckmann rearrangement, avoiding harsh acidic conditions. researchgate.net

A NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines offers a regioselective synthesis of 2-substituted benzoxazoles. organic-chemistry.org Another novel approach involves a acs.orgacs.org-sigmatropic rearrangement. The treatment of N-phenoxyacetamides with compounds containing an sp-hybridized carbon can rapidly generate oxa-heterocycles, including benzoxazoles, through a Claisen-like rearrangement/annulation process. acs.org A series of unique 2-aryl-3-(3'-oxobutenyl)-benzoxazole compounds have also been synthesized via a sequence of nucleophilic addition, dehydration, and rearrangement reactions starting from 2-aminophenol, an aromatic aldehyde, and 3-butyn-2-one. sioc-journal.cn

Table 5: Benzoxazole Synthesis via Rearrangement Reactions

Starting Material(s)Reaction NameReagent/CatalystKey IntermediateProduct TypeReference
SalicylaldoximeBeckmann RearrangementH-zeolitesNitrilium ionBenzoxazole researchgate.net
2-Hydroxyaryl ketoximesBeckmann RearrangementDiethyl chlorophosphate-2-Substituted benzoxazoles researchgate.net
ortho-Hydroxyaryl N-H ketiminesBeckmann-type RearrangementNaOClN-Cl imine2-Substituted benzoxazoles organic-chemistry.org
N-Phenoxyacetamides acs.orgacs.org-Sigmatropic Rearrangement--Benzoxazoles acs.org
2-Aminophenol, aromatic aldehyde, 3-butyn-2-oneRearrangement/CyclizationAcetic acid-2-Aryl-3-(3'-oxobutenyl)-benzoxazoles sioc-journal.cn

Sustainable and Green Chemistry Aspects in Benzoxazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to benzoxazoles, focusing on reducing waste, avoiding hazardous solvents, and using recyclable catalysts. sioc-journal.cn

Solvent-Free and Aqueous Reaction Media

Performing reactions in water or without any solvent are key strategies in green chemistry. sioc-journal.cn Several methods for benzoxazole synthesis have been adapted to these conditions. For example, the condensation of 2-aminophenol with aldehydes can be efficiently carried out in aqueous media using samarium triflate as a recyclable catalyst. organic-chemistry.org Electrochemical syntheses are also often performed in aqueous solutions, further enhancing their environmental credentials. rsc.org

Solvent-free approaches are particularly attractive. The reaction of 2-aminophenols with carboxylic acids can be promoted by Lawesson's reagent under solvent-free microwave-assisted conditions to give good yields of 2-substituted benzoxazoles. organic-chemistry.org Similarly, a Brønsted acidic ionic liquid gel effectively catalyzes the condensation of 2-aminophenol and aldehydes at elevated temperatures without the need for a solvent. rsc.orgnih.govacs.org The use of a magnetic nanoparticle-supported Lewis acidic ionic liquid under solvent-free ultrasound irradiation also provides a rapid and efficient synthesis of benzoxazoles, with the catalyst being easily recoverable. nih.gov These solvent-free methods not only reduce environmental impact but also often simplify product purification. rsc.orgnih.gov

Table 6: Green Synthetic Approaches to Benzoxazoles

Starting MaterialsCatalyst/PromoterReaction MediumKey Green FeatureYieldReference
o-Aminophenols and aldehydesSamarium triflateAqueousReusable catalyst, mild conditionsGood organic-chemistry.org
2-Aminophenol and aldehydesBrønsted acidic ionic liquid gelSolvent-freeRecyclable catalyst, no solvent85-98% rsc.orgacs.org
2-Aminophenols and aldehydesLAIL@MNPSolvent-free, ultrasoundRecyclable magnetic catalystup to 90% nih.gov
Carboxylic acids and 2-aminophenolLawesson's reagentSolvent-free, microwaveNo solvent, rapid heatingGood organic-chemistry.org
3,5-Di-tert-butylcatechol and benzylaminesNone (Electrochemical)Aqueous solutionNo catalyst, green solventHigh rsc.org

Application of Heterogeneous Catalysts (e.g., Nanocatalysts, Ionic Liquid Gels)

The synthesis of 2-substituted benzoxazoles has been significantly advanced by the use of heterogeneous catalysts, which offer advantages such as high efficiency, selectivity, stability, and recyclability. sioc-journal.cn These catalysts are crucial in developing sustainable and environmentally friendly chemical processes.

Nanocatalysts:

Nanocatalysts are a cornerstone in modern organic synthesis due to their high surface-area-to-volume ratio, which enhances contact with reactants and often leads to shorter reaction times, lower catalyst loading, and higher yields. sioc-journal.cn Various nanocatalysts have been successfully employed for the synthesis of benzoxazole derivatives.

For instance, copper(II) oxide nanoparticles have been used as a ligand-free heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. researchgate.net This method is valued for its simplicity and the ability to recover and reuse the catalyst without a significant loss of activity. researchgate.net Another notable example involves the use of copper(II) ferrite nanoparticles, which are magnetically recoverable. These have been utilized in the synthesis of benzoxazoles from N-(2-halophenyl)benzamides, with the catalyst being reusable for multiple cycles. researchgate.net

Iron-based nanocatalysts have also demonstrated considerable utility. A nanostructured iron(III)-porphyrin complex has been shown to catalyze the synthesis of benzoxazole derivatives at room temperature under aerobic conditions through a sequence of oxidation, condensation, cyclization, and aromatization. sioc-journal.cn Furthermore, magnetic nanoparticles such as Fe3O4@SiO2-SO3H have been used as an effective and reusable solid acid catalyst for the condensation reaction between o-aminophenols and various aromatic aldehydes under solvent-free conditions. nih.gov

A ruthenium-catalyzed acceptorless dehydrogenative coupling reaction of primary alcohols with 2-aminophenol, facilitated by phosphine-functionalized magnetic nanoparticles (Fe3O4@SiO2@PPh2), presents another efficient route to 2-substituted benzoxazoles. bldpharm.com This heterogeneous system allows for the synthesis of a variety of benzoxazole derivatives in moderate to good yields. bldpharm.com

Ionic Liquid Gels:

Ionic liquid gels are emerging as a novel class of heterogeneous catalysts that combine the catalytic properties of ionic liquids with the practical advantages of a solid support, such as easy separation and recyclability. nih.govnih.gov A reusable Brønsted acidic ionic liquid gel (BAIL gel) has been developed by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). nih.govnih.gov This catalyst has proven effective for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions at elevated temperatures. nih.govnih.gov The key benefits of this method include high product yields, the absence of volatile organic solvents, and the straightforward recovery and reuse of the catalyst for at least five cycles without a significant drop in its catalytic activity. nih.govnih.gov

Another approach utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a recyclable catalyst for the condensation of 2-aminophenols with aromatic aldehydes under solvent-free ultrasound irradiation, offering a green and efficient pathway to benzoxazoles.

The table below summarizes various heterogeneous catalysts used in the synthesis of 2-substituted benzoxazoles.

Interactive Table of Heterogeneous Catalysts in Benzoxazole Synthesis
Catalyst Reactants Conditions Yield Reusability
Copper(II) oxide nanoparticles o-bromoaryl derivatives DMSO, air Good Yes
Copper(II) ferrite nanoparticles N-(2-halophenyl)benzamides External magnet for recovery Good Up to 7 times
Nanostructured Iron(III)-porphyrin complex Catechols and amines Room temperature, air Good Yes
Fe3O4@SiO2-SO3H o-aminophenol, aromatic aldehydes 50 °C, solvent-free High Yes
Brønsted acidic ionic liquid gel (BAIL gel) o-aminophenol, benzaldehyde 130 °C, solvent-free High Up to 5 runs
Ru2Cl4(CO)6 with Fe3O4@SiO2@PPh2 2-aminophenol, primary alcohols - Moderate to Good Yes

Specific Synthetic Considerations for the 2-(1-methylethoxy) Substituent Introduction

The introduction of a 2-(1-methylethoxy) group, also known as an isopropoxy group, onto the benzoxazole ring presents specific synthetic challenges and considerations that differ from the more common preparations of 2-aryl or 2-alkyl benzoxazoles. The direct condensation of o-aminophenol with a carboxylic acid or aldehyde containing the isopropoxy group is a potential route, but the synthesis of 2-alkoxybenzoxazoles is more commonly achieved through a nucleophilic substitution pathway.

A prevalent and effective method involves the use of 2-chlorobenzoxazole as a key intermediate. sigmaaldrich.comchemicalbook.com This precursor is a reactive liquid that can be synthesized and subsequently reacted with an alkoxide to introduce the desired alkoxy group at the 2-position.

The general synthetic strategy can be outlined in two main steps:

Synthesis of 2-Chlorobenzoxazole: Benzoxazole or a derivative can be chlorinated to produce 2-chlorobenzoxazole. This can be achieved using a chlorinating agent in the presence of an acid catalyst. google.com The resulting 2-chlorobenzoxazole is a versatile intermediate for further functionalization. sigmaaldrich.comchemicalbook.com

Nucleophilic Substitution with Isopropoxide: The 2-chloro group on the benzoxazole ring is susceptible to nucleophilic attack. To introduce the 2-(1-methylethoxy) substituent, 2-chlorobenzoxazole is treated with sodium isopropoxide. The isopropoxide anion acts as a nucleophile, displacing the chloride to form the desired 2-(1-methylethoxy)benzoxazole. This reaction is typically carried out in an anhydrous solvent, such as isopropanol itself or another suitable aprotic solvent.

The reaction scheme is as follows:

Step 1: Formation of Sodium Isopropoxide

2 Na + 2 CH₃CH(OH)CH₃ → 2 Na⁺[CH₃CH(O)CH₃]⁻ + H₂

Step 2: Nucleophilic Substitution

C₇H₄N(O)Cl + Na⁺[CH₃CH(O)CH₃]⁻ → C₇H₄N(O)OCH(CH₃)₂ + NaCl

Key considerations for this synthesis include:

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the isopropoxide from being quenched by water and to avoid potential side reactions.

Purity of 2-Chlorobenzoxazole: The purity of the 2-chlorobenzoxazole starting material is crucial for achieving a high yield and purity of the final product. sigmaaldrich.com

Temperature Control: The reaction temperature may need to be controlled to manage the rate of reaction and minimize the formation of byproducts.

While specific, detailed research findings on the optimization of this particular reaction are not extensively documented in readily available literature, the described pathway is based on well-established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

Spectroscopic and Structural Elucidation of 2 Substituted Benzoxazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of Benzoxazole (B165842), 2-(1-methylethoxy)-, distinct signals corresponding to the aromatic protons of the benzoxazole ring and the protons of the isopropoxy group are expected.

Aromatic Region: The four protons on the benzene (B151609) ring of the benzoxazole moiety would typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the isopropoxy group.

Isopropoxy Group: The isopropoxy group would give rise to two distinct signals:

A septet (a multiplet with seven lines) for the single methine proton (-O-CH -(CH₃)₂), shifted downfield due to the deshielding effect of the adjacent oxygen atom. This signal would likely appear in the range of δ 4.5-5.5 ppm.

A doublet for the six equivalent methyl protons (-O-CH-(CH₃ )₂), located in the upfield region of the spectrum, typically around δ 1.3-1.5 ppm. The doublet arises from the coupling with the adjacent methine proton.

Expected ¹H NMR Data for Benzoxazole, 2-(1-methylethoxy)-

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
-O-CH-(CH₃)₂ 4.5 - 5.5 Septet

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For Benzoxazole, 2-(1-methylethoxy)-, signals for the benzoxazole ring carbons and the isopropoxy group carbons would be observed.

Benzoxazole Ring Carbons: The seven carbon atoms of the benzoxazole ring would resonate in the aromatic region of the spectrum, typically between δ 110 and 165 ppm. The carbon atom at position 2 (C2), directly attached to the oxygen of the isopropoxy group, would be significantly deshielded and appear at a higher chemical shift.

Isopropoxy Group Carbons:

The methine carbon (-O-C H-(CH₃)₂) would be deshielded by the oxygen atom and is expected to appear in the range of δ 70-80 ppm.

The two equivalent methyl carbons (-O-CH-(C H₃)₂) would resonate in the upfield region, typically between δ 20 and 25 ppm.

Expected ¹³C NMR Data for Benzoxazole, 2-(1-methylethoxy)-

Carbon Atom Expected Chemical Shift (δ, ppm)
C2 (Benzoxazole) > 160
Other Aromatic-C 110 - 150
-O-CH-(CH₃)₂ 70 - 80

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons. For Benzoxazole, 2-(1-methylethoxy)-, this would confirm the coupling between the methine proton and the methyl protons of the isopropoxy group, as well as the couplings between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show cross-peaks connecting the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signals of the isopropoxy group. It would also correlate each aromatic proton signal to its directly attached carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For Benzoxazole, 2-(1-methylethoxy)-, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C=N bond of the oxazole (B20620) ring, and the aromatic C-H and C=C bonds.

Expected IR Absorption Bands for Benzoxazole, 2-(1-methylethoxy)-

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 3000
C=N stretch (oxazole ring) 1600 - 1650
Aromatic C=C stretch 1450 - 1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak (M⁺): The mass spectrum of Benzoxazole, 2-(1-methylethoxy)- (C₁₀H₁₁NO₂) would show a molecular ion peak corresponding to its molecular weight (177.20 g/mol ).

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum would provide clues about the structure. Common fragmentation pathways for this molecule could include the loss of the isopropyl group, the loss of the entire isopropoxy group, and fragmentation of the benzoxazole ring.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Molecular Conformation: The exact spatial arrangement of the benzoxazole ring and the isopropoxy group, including the torsion angles that define their relative orientation.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, which can provide insights into bonding and electronic effects.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as van der Waals forces or π-π stacking.

While specific experimental data for Benzoxazole, 2-(1-methylethoxy)- is not currently available in published literature, the application of these standard spectroscopic and crystallographic techniques would provide a comprehensive and unambiguous structural elucidation of this compound. The expected data presented here serve as a predictive guide for its characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within 2-substituted benzoxazoles, such as Benzoxazole, 2-(1-methylethoxy)-. The absorption of UV-Vis radiation by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The benzoxazole moiety constitutes the primary chromophore, the part of the molecule responsible for absorbing light, and its electronic properties are modulated by the substituent at the 2-position.

The electronic spectrum of the benzoxazole ring system is characterized by absorptions in the ultraviolet region, typically arising from π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of heteroatoms, oxygen and nitrogen, also introduces the possibility of n → π* transitions, where a non-bonding electron from one of the heteroatoms is excited to a π* antibonding orbital. Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivity (ε) compared to π → π* transitions.

The substitution at the 2-position of the benzoxazole ring can significantly influence the wavelength of maximum absorption (λmax) and the molar absorptivity. The 2-(1-methylethoxy) group, being an alkoxy group, is considered an auxochrome. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. The lone pair of electrons on the oxygen atom of the isopropoxy group can interact with the π-electron system of the benzoxazole ring through resonance. This interaction, known as a positive mesomeric effect (+M), increases the electron density of the aromatic system and can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.

Detailed experimental studies on various 2-substituted benzoxazoles have provided insights into these electronic transitions. For instance, studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown absorption maxima in the UVA range, between 336 to 374 nm. scielo.br These absorptions are attributed to π → π* transitions within the conjugated system.

The following table presents representative UV-Vis absorption data for some 2-substituted benzoxazole derivatives to illustrate the typical range of electronic transitions.

Compound Nameλmax (nm)Molar Absorptivity (ε) (mol⁻¹ cm⁻¹)Solvent
2-(4'-amino-2'-hydroxyphenyl)benzoxazole3361.83 x 10⁴Ethanol
2-(5'-amino-2'-hydroxyphenyl)benzoxazole3745.30 x 10⁴Ethanol
N-[5-amino-2-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]acetamide3391.69 x 10⁵Ethanol

Computational and Theoretical Chemistry of 2 Substituted Benzoxazoles

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzoxazole (B165842) derivatives at the molecular level. nih.gov DFT, a robust method in this field, allows for the precise calculation of molecular geometries, electronic structures, and other key parameters. nih.govresearchgate.net These calculations are often performed using specific basis sets, such as 6-31G* and 6-311++G**, to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-substituted benzoxazoles, this process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. The planarity of the benzoxazole ring system is a key feature, though the substituent at the 2-position can adopt various conformations.

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. ufba.br For Benzoxazole, 2-(1-methylethoxy)-, the orientation of the isopropoxy group relative to the benzoxazole core is of particular interest. This rotation can lead to different conformers with varying energies. Computational methods can map these energy landscapes to identify the most stable conformer, which is crucial for understanding its interactions and reactivity. rsc.org The stability of these molecules is often confirmed when frequency calculations yield no imaginary frequencies, indicating a true energy minimum.

Table 1: Representative Optimized Geometrical Parameters for a 2-Substituted Benzoxazole Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-O (in ring)1.37
C=N (in ring)1.31
O-C (substituent)1.35
C-C (in benzene (B151609) ring)1.39 - 1.41
C-N-C Angle105.5°
C-O-C Angle110.2°
Note: These are generalized values for a 2-substituted benzoxazole and can vary slightly for Benzoxazole, 2-(1-methylethoxy)- based on the specific computational method and basis set used.

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netsemanticscholar.org

For 2-substituted benzoxazoles, the HOMO is typically distributed over the electron-rich benzoxazole ring system, while the LUMO's location can be influenced by the nature of the substituent at the 2-position. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org In the case of Benzoxazole, 2-(1-methylethoxy)-, the alkoxy group, being an electron-donating group, can raise the energy of the HOMO, potentially narrowing the energy gap and increasing the molecule's reactivity. rsc.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Model 2-Substituted Benzoxazole

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.45
Energy Gap (ΔE)4.80
Note: Values are illustrative and depend on the specific substituent and computational level. A smaller gap generally indicates higher reactivity. semanticscholar.org

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge delocalization, hyperconjugative interactions, and the stability of molecules. researchgate.netuantwerpen.be It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of bonding pairs and lone pairs.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in the context of electrophilic and nucleophilic attacks. researchgate.net

For a molecule like Benzoxazole, 2-(1-methylethoxy)-, the MESP map would typically show a region of negative electrostatic potential (colored red or yellow) around the nitrogen and oxygen atoms of the benzoxazole ring, indicating their nucleophilic character. researchgate.net The hydrogen atoms of the benzene ring and the isopropoxy group would exhibit positive potential (colored blue), marking them as potential sites for electrophilic interaction. The MESP provides a comprehensive picture of the charge landscape, complementing the insights gained from HOMO-LUMO and NBO analyses. nih.gov

Prediction of Reactivity and Mechanistic Pathways

By leveraging the data from quantum chemical calculations, it is possible to predict the reactivity of 2-substituted benzoxazoles and propose plausible mechanistic pathways for their reactions.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value indicates greater stability and lower reactivity.

Global Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron density can be polarized.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO) / 2).

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions indicate where the electron density changes most significantly upon the addition or removal of an electron, thereby pinpointing the specific atoms most likely to participate in a chemical reaction.

Table 3: Calculated Global Reactivity Descriptors for a Model 2-Substituted Benzoxazole

DescriptorFormulaIllustrative Value
Chemical Hardness (η)(ELUMO - EHOMO) / 22.40 eV
Global Softness (S)1 / η0.42 eV-1
Electronegativity (χ)-(EHOMO + ELUMO) / 23.85 eV
Electrophilicity Index (ω)μ2 / (2η)3.09 eV
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2 and serve as a general example.

Computational Modeling of Reaction Intermediates and Transition States

The synthesis of 2-substituted benzoxazoles often involves the condensation of a 2-aminophenol (B121084) with a suitable electrophile, followed by cyclization and aromatization. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of these reactions by identifying and characterizing the energetics of intermediates and transition states.

While a specific computational study on the formation of Benzoxazole, 2-(1-methylethoxy)- was not found in the surveyed literature, the general mechanism for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and an aldehyde offers a representative model. A plausible reaction pathway involves the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to a 2,3-dihydro-benzoxazole intermediate. Subsequent oxidation or dehydration leads to the final aromatic benzoxazole product. nih.gov

Table 1: Hypothetical Intermediates and Transition States in the Formation of a 2-Substituted Benzoxazole

StepSpeciesDescriptionComputational Insights
1Reactants2-Aminophenol and an electrophile (e.g., an aldehyde or its derivative)Ground state energy calculations can determine the initial energy of the system.
2Transition State 1 (TS1)Formation of the imine intermediateDFT calculations can determine the energy barrier for this step, involving the nucleophilic attack of the amino group on the electrophilic carbon and subsequent water elimination.
3Intermediate 1Imine (Schiff base)The stability of this intermediate can be assessed by calculating its relative energy.
4Transition State 2 (TS2)Intramolecular cyclizationThe energy barrier for the ring-closing step, where the hydroxyl oxygen attacks the imine carbon, can be calculated. This is often the rate-determining step.
5Intermediate 22,3-Dihydro-benzoxazole derivativeThe relative stability of this cyclized, non-aromatic intermediate can be determined.
6Transition State 3 (TS3)Aromatization (e.g., via oxidation)The energy profile for the final step to form the stable aromatic benzoxazole ring can be modeled.
7Product2-Substituted BenzoxazoleThe final product's energy is calculated to determine the overall thermodynamics of the reaction.

DFT calculations would typically be employed to optimize the geometry of each stationary point (reactants, intermediates, transition states, and products) and to compute their corresponding energies. This allows for the construction of a potential energy surface for the reaction, providing a detailed understanding of the reaction mechanism and kinetics.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For a molecule such as Benzoxazole, 2-(1-methylethoxy)-, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or a non-polar solvent) and allowing the system to evolve over time. Analysis of the resulting trajectory can reveal:

Conformational Preferences: The isopropoxy group at the 2-position can adopt various conformations. MD simulations can explore the potential energy landscape of these rotations and identify the most stable or frequently occurring conformations.

Solvent Interactions: The simulation can show how solvent molecules arrange around the benzoxazole core and the isopropoxy substituent, providing information on solvation shells and potential hydrogen bonding interactions.

Flexibility and Vibrational Modes: Analysis of the atomic fluctuations during the simulation can highlight the rigid and flexible parts of the molecule.

While specific MD simulation studies on Benzoxazole, 2-(1-methylethoxy)- are not prevalent, research on other benzoxazole derivatives demonstrates the utility of this technique. For instance, MD simulations have been used to study the stability of benzoxazole derivatives within the binding sites of biological targets like enzymes. nih.govnih.govnih.gov These studies often analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex over time.

Table 2: Typical Parameters Analyzed in MD Simulations of Benzoxazole Derivatives

ParameterDescriptionInsights Gained
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the molecule at a given time and a reference structure.Indicates the structural stability and conformational changes of the molecule or a complex during the simulation.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each atom around its average position.Identifies the flexible and rigid regions of the molecule.
Radius of Gyration (Rg)A measure of the compactness of the molecule.Provides information about changes in the overall shape and size of the molecule.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to the solvent.Helps to understand the molecule's interaction with the solvent and changes in its exposure.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., solvent or a protein).Quantifies the specific hydrogen bonding interactions that stabilize the system.

In Silico Studies of Molecular Interactions (Chemical Binding Modalities)

In silico studies, particularly molecular docking and related computational techniques, are widely used to predict and analyze the binding of small molecules like 2-substituted benzoxazoles to biological macromolecules such as proteins or DNA. These studies are crucial in drug discovery and materials science for understanding the non-covalent interactions that govern molecular recognition.

For Benzoxazole, 2-(1-methylethoxy)-, in silico studies could be employed to investigate its potential binding to a variety of targets. The general process involves:

Preparation of the Ligand and Receptor: The 3D structure of Benzoxazole, 2-(1-methylethoxy)- would be generated and its energy minimized. A 3D structure of the target receptor (e.g., an enzyme active site) would be obtained from a protein data bank or generated through homology modeling.

Molecular Docking: A docking algorithm would be used to predict the preferred binding pose of the benzoxazole derivative within the receptor's binding site. The algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions, between the ligand and the amino acid residues of the receptor.

Studies on various 2-substituted benzoxazoles have demonstrated their ability to bind to different biological targets. For example, some derivatives have been investigated as potential inhibitors of enzymes like DNA gyrase and protein tyrosine phosphatase 1B (PTP1B). researchgate.netrsc.org These studies often reveal that the benzoxazole scaffold can participate in key interactions within the binding pocket, while the substituent at the 2-position can be tailored to enhance potency and selectivity. nih.gov

Table 3: Common Molecular Interactions of Benzoxazole Derivatives in Binding Sites

Interaction TypeDescriptionPotential Role of Benzoxazole, 2-(1-methylethoxy)-
Hydrogen Bonding The nitrogen atom of the oxazole (B20620) ring can act as a hydrogen bond acceptor. The oxygen atom can also participate in hydrogen bonding.The nitrogen and oxygen atoms of the benzoxazole core could form hydrogen bonds with polar residues in a binding site.
Hydrophobic Interactions The benzene ring and the isopropoxy group are hydrophobic and can interact favorably with non-polar amino acid residues.The fused benzene ring and the alkyl part of the isopropoxy group would likely engage in hydrophobic interactions, contributing to binding affinity.
Pi-Pi Stacking The aromatic benzoxazole ring system can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.The benzoxazole ring could form pi-pi stacking interactions with aromatic residues in a target protein.
Van der Waals Forces General non-specific attractive or repulsive forces between atoms.These forces would contribute to the overall shape complementarity and stability of the ligand-receptor complex.

Advanced Reaction Chemistry and Chemical Transformations of 2 Substituted Benzoxazoles

Regioselective Functionalization of the Benzoxazole (B165842) Core (e.g., nitration, halogenation, alkylation)

The functionalization of the benzoxazole core is governed by the principles of electrophilic aromatic substitution. The fused benzene (B151609) ring is the primary site for these reactions. The reactivity and regioselectivity are influenced by the electronic properties of the benzoxazole system itself and the 2-(1-methylethoxy) substituent. The nitrogen and oxygen atoms of the oxazole (B20620) ring exert a deactivating effect on the benzene ring towards electrophilic attack. However, substitution is possible under appropriate conditions, with the position of attack being highly regioselective.

Nitration: Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com For the benzoxazole ring, electrophilic substitution is generally directed to the C4, C5, C6, and C7 positions. The directing effect of the 2-isopropoxy group, an electron-donating group, along with the inherent electronic distribution of the benzoxazole nucleus, will influence the final position of the nitro group. Studies on related 1-alkoxy-2-acetylaminobenzenes show that nitration with nitric acid in sulfuric acid leads predominantly to the 4-nitro derivative. researchgate.net Depending on the reaction conditions, different isomers can be formed. rsc.org

Halogenation: Halogenation introduces halogen atoms (F, Cl, Br, I) onto the benzoxazole core, a key step for further cross-coupling reactions. Transition-metal catalysis is often employed to achieve high regioselectivity. For instance, ruthenium-catalyzed halogenation of 2-arylbenzo[d]oxazoles with N-halosuccinimide has been shown to occur at the C7-position, while rhodium-catalysis directs the halogen to the ortho-position of the 2-aryl group. researchgate.net Iron(III)-mediated halogenation can also be used, leading to chlorinated benzoxazoles at the C5 and C7 positions. nitrkl.ac.inresearchgate.net For Benzoxazole, 2-(1-methylethoxy)-, direct halogenation would likely be influenced by the directing groups, with specific catalysts enabling selective functionalization at positions that are otherwise difficult to access. Metal-free halogenation methods have also been developed for related heterocyclic systems, offering an environmentally benign alternative. nih.gov

Alkylation: Direct C-H alkylation of the benzoxazole ring is a powerful tool for introducing carbon-based functional groups. This can be achieved through metal-catalyzed reactions that activate specific C-H bonds. acs.orgnih.gov For example, copper(I) complexes have been used to catalyze the direct alkylation of benzoxazoles. organic-chemistry.org The regioselectivity of these reactions can often be controlled by using directing groups or by the inherent electronic preferences of the heterocyclic system.

The table below summarizes the expected regioselective functionalization reactions on the benzoxazole core.

ReactionTypical ReagentsLikely Position of SubstitutionControlling Factors
NitrationHNO₃/H₂SO₄C4, C6Electronic effects of the oxazole ring and isopropoxy group.
HalogenationN-Halosuccinimide, Transition Metal Catalyst (Ru, Rh, Fe)C5, C7Catalyst and ligand choice dictate regioselectivity. researchgate.netresearchgate.net
AlkylationAlkyl Halides, Copper or Palladium CatalystC2 (via side-chain reaction) or C4/C7Directing group assistance or catalyst control. organic-chemistry.org

Reactions at the 2-(1-methylethoxy) Side Chain

The 2-(1-methylethoxy) group is not merely a passive substituent; it can participate in various chemical transformations. The ether linkage is a key reactive site.

One of the primary reactions is the cleavage of the C-O ether bond . This can be achieved under acidic conditions to yield 2-hydroxybenzoxazole and isopropanol (B130326). This transformation is significant as 2-hydroxybenzoxazole is a versatile intermediate for the synthesis of other 2-substituted benzoxazoles. Acid-mediated cleavage of related enaminones has been shown to be an effective method for generating 2-substituted benzoxazoles, indicating the lability of bonds at the 2-position under certain conditions. researchgate.net

Furthermore, the isopropoxy group itself can potentially undergo oxidation or rearrangement reactions, although these are less common compared to ether cleavage. The development of specific catalytic systems could enable selective functionalization of the side chain without affecting the benzoxazole core. For example, a copper-catalyzed reaction involving benzoxazole and ethyl diazoacetate leads to ring-opening and the formation of highly functionalized benzenes, demonstrating the reactivity of the C2-position. acs.org

Catalyst Development and Mechanistic Studies for Specific Transformations

The synthesis and functionalization of benzoxazoles have been significantly advanced through the development of novel catalytic systems. These catalysts not only improve yields and reaction conditions but also provide precise control over regioselectivity.

Catalytic Systems:

Copper Catalysis: Copper-based catalysts are widely used for benzoxazole synthesis and functionalization. acs.org They are effective in promoting C-N and C-O bond formation, crucial for both the cyclization to form the benzoxazole ring and for subsequent C-H functionalization reactions. nih.govdatapdf.com

Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions and direct C-H functionalization. For instance, a palladium-catalyzed decarbonylative C-H difluoromethylation of azoles at the C2-position has been reported. acs.org Such methods could be adapted for other C2-functionalizations.

Brønsted Acidic Ionic Liquids: These have emerged as efficient and recyclable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions, offering a green chemistry approach. acs.orgnih.govrsc.org

Other Metal Catalysts: Iron, ruthenium, and rhodium catalysts have been developed for specific regioselective halogenation and C-H activation reactions, as mentioned previously. researchgate.netresearchgate.net

Mechanistic Studies: Understanding the reaction mechanism is crucial for optimizing conditions and designing new transformations. For many transition-metal-catalyzed reactions, the proposed mechanism involves a catalytic cycle that may include:

C-H Activation: The metal center coordinates to the benzoxazole, often assisted by a directing group, and cleaves a C-H bond. mdpi.com

Oxidative Addition: In cross-coupling reactions, the catalyst undergoes oxidative addition with a coupling partner (e.g., an aryl halide).

Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond and regeneration of the active catalyst. nih.gov

For instance, in the copper-catalyzed synthesis of benzoxazoles via C-H functionalization, a plausible mechanism involves the formation of a doubly coordinated intermediate that directs the cyclization to a specific position. datapdf.com Mechanistic studies using techniques like DFT calculations and the isolation of intermediates help to elucidate these pathways. researchgate.netacs.org

Catalyst TypeKey TransformationGeneral Mechanistic FeatureReference
Copper (Cu)C-O/C-N Cyclization, C-H FunctionalizationOxidative Addition / Reductive Elimination datapdf.com
Palladium (Pd)C-H Arylation/Alkylation, Cross-CouplingChelation-Assisted C-H Activation acs.orgmdpi.com
Ruthenium (Ru)Regioselective Halogenation (C7)Single-Electron-Transfer (SET) Radical Process researchgate.net
Brønsted Acidic Ionic LiquidCondensation/Aromatization SynthesisProtonation and Dehydration acs.orgrsc.org

Derivatization Strategies for Structure-Property Relationship Investigations

To investigate structure-property relationships (SPRs), a library of derivatives is often synthesized by systematically modifying the lead compound, in this case, Benzoxazole, 2-(1-methylethoxy)-. These studies are fundamental in fields like drug discovery and materials science to optimize a desired property, such as biological activity or fluorescence. nih.govnih.govnih.gov

The derivatization strategies would involve:

Modification of the Benzoxazole Core: Introducing various substituents (e.g., nitro, halogen, alkyl, aryl groups) at specific positions (C4, C5, C6, C7) using the regioselective reactions described in section 5.1. This allows for probing the electronic and steric requirements in different regions of the molecule.

Modification of the 2-Substituent: The 2-(1-methylethoxy) side chain can be replaced with other alkoxy, aryloxy, or amino groups. This is often achieved by first converting the starting material to a versatile intermediate, such as 2-chlorobenzoxazole (B146293) or 2-hydroxybenzoxazole, followed by nucleophilic substitution.

The following table illustrates a hypothetical derivatization matrix for an SPR study.

Core Modification (Position)2-Side Chain VariationRationale for SPR
None (H)-OCH(CH₃)₂ (Lead Compound)Baseline activity/property measurement.
5-Nitro-OCH(CH₃)₂Evaluate the effect of a strong electron-withdrawing group.
7-Chloro-OCH(CH₃)₂Probe steric and electronic effects at the C7 position.
None (H)-OCH₃Investigate the impact of steric bulk at the 2-position.
None (H)-NH-CyclohexylIntroduce a hydrogen bond donor and different lipophilicity.
5-Nitro-NH-CyclohexylCombine electronic modification of the core with side chain alteration.

Through these advanced chemical strategies, Benzoxazole, 2-(1-methylethoxy)- can be transformed into a wide array of novel molecules, enabling detailed exploration of its chemical reactivity and the development of new functional materials and therapeutic agents.

Future Research Directions in Benzoxazole Chemistry

Innovations in Sustainable and Catalyst-Free Synthesis

The synthesis of benzoxazoles traditionally involved methods that required harsh conditions or expensive and toxic catalysts. mdpi.comorganic-chemistry.org A primary direction for future research is the development of more sustainable and environmentally benign synthetic protocols.

Key Innovations and Future Goals:

Green Catalysis: Research is increasingly focused on using reusable and eco-friendly catalysts. This includes solid acid magnetic nanocatalysts like Fe₃O₄@SiO₂-SO₃H, which can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. ajchem-a.com Similarly, Brønsted acidic ionic liquid (BAIL) gels have been shown to be effective, recyclable catalysts for benzoxazole (B165842) synthesis under solvent-free conditions. acs.orgnih.gov

Energy-Efficient Methods: Alternative energy sources are being employed to drive reactions under milder conditions. Techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemical methods (grindstone chemistry) are proving effective in producing benzoxazole derivatives in high yields with significantly reduced reaction times. mdpi.comnih.gov

Catalyst-Free and Solvent-Free Reactions: The ultimate goal of green chemistry is to minimize additives. Future work will likely expand on solvent-free reaction conditions, such as the condensation of 2-aminophenols with aldehydes at elevated temperatures without any catalyst. nih.gov Research into reactions in deep eutectic solvents (DES) also presents a promising eco-friendly alternative. mdpi.comnih.gov

Method TypeCatalyst/ConditionAdvantagesReference
Nanocatalysis Fe₃O₄@SiO₂-SO₃HReusable, solvent-free, high yield, mild temperature (50°C) ajchem-a.com
Ionic Liquid Gel Brønsted Acidic Ionic Liquid (BAIL)Reusable (5+ runs), solvent-free, high yield acs.orgnih.gov
Mechanochemistry Grindstone Method (SrCO₃)Solvent-free, short reaction time (20 min), high yield nih.gov
Microwave/Ultrasound VariousRapid, high yield, energy-efficient mdpi.comnih.gov

Advanced Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel benzoxazole derivatives. By predicting molecular properties and biological activity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Future Applications:

Targeted Drug Design: Molecular docking and molecular dynamics simulations are used to predict how benzoxazole derivatives will bind to specific biological targets, such as enzymes or receptors. biotech-asia.orgnih.gov For instance, studies have used these methods to design benzoxazole-based inhibitors of alpha-amylase for diabetes treatment and to understand interactions with anticancer targets like DNA gyrase and cytochrome P450 enzymes. nih.govnih.govresearchgate.net

Predictive SAR: Computational models help in establishing Structure-Activity Relationships (SAR), providing insights into how different functional groups on the benzoxazole scaffold influence its activity. researchgate.net This allows for the rational design of analogues with enhanced potency and selectivity.

Machine Learning Integration: Future platforms will likely integrate machine learning with high-performance computing to rapidly design and screen vast virtual libraries of benzoxazole compounds. llnl.gov This approach can predict properties from immunogenicity to manufacturability, streamlining the development pipeline for new therapeutics. llnl.gov

Computational TechniqueApplication in Benzoxazole ResearchKey Findings/GoalsReference
Molecular Docking Anticancer Agent DesignIdentified binding affinities and interaction modes with cancer-related receptors (e.g., 2A91, CYP1A1). biotech-asia.orgnih.gov
Molecular Dynamics Antidiabetic Agent DesignConfirmed stability of benzoxazole derivatives at the active site of alpha-amylase. researchgate.net
DFT Calculations Materials ScienceModeled electronic structure to predict and understand photophysical properties for use in fluorophores. frontiersin.org
Machine Learning General Drug DevelopmentAccelerate design and validation of novel molecules by predicting properties and optimizing for multiple objectives. llnl.gov

Exploration of Novel Chemical Reactivities and Transformations

Expanding the synthetic toolbox for modifying the benzoxazole core is crucial for accessing new chemical space and creating molecules with unique properties. Research in this area focuses on developing novel reactions and leveraging unusual precursors.

Areas of Exploration:

C-H Functionalization: Direct functionalization of the C-H bond at the C2 position of the benzoxazole ring is a highly atom-economical strategy. nih.gov Recent advances include palladium-catalyzed decarbonylative C-H difluoromethylation, which allows for the direct introduction of the CF₂H group, a valuable moiety in medicinal chemistry. acs.org

Rearrangement Reactions: The discovery of unexpected rearrangement reactions opens pathways to unique benzoxazole structures that are not accessible through traditional methods. sioc-journal.cn These novel scaffolds could possess unprecedented biological or material properties.

Diverse Starting Materials: Moving beyond the classical synthesis from 2-aminophenols and aldehydes, researchers are exploring a wider range of starting materials. rsc.org Methods using tertiary amides, β-diketones, and isothiocyanates have been developed, showcasing the versatility of benzoxazole construction. nih.govorganic-chemistry.orgnih.gov

Interdisciplinary Research Integrating Benzoxazole Chemistry with Other Fields

The true potential of benzoxazole derivatives is realized when their chemistry is integrated with other scientific disciplines. The structural rigidity and tunable electronic properties of the benzoxazole scaffold make it ideal for a wide range of applications. wikipedia.orgontosight.ai

Key Interdisciplinary Frontiers:

Medicinal Chemistry: This remains the most prominent application area. Benzoxazoles are foundational to the development of agents that are antimicrobial, anticancer, anti-inflammatory, and antiviral. nih.govontosight.ainih.govnih.gov Future work will focus on developing derivatives with high potency against drug-resistant pathogens and novel mechanisms of action for cancer therapy. nih.govnih.govnih.gov

Materials Science: The conjugated π-system of many benzoxazole derivatives gives them interesting photophysical properties. ontosight.ai They are used as optical brighteners in detergents and are being explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging. wikipedia.orgontosight.ai

Chemical Biology: Benzoxazole derivatives can be designed as specific probes to study biological processes. ontosight.ai Their ability to interact with biomolecules allows them to be used as tools for target identification and validation in drug discovery.

The continued exploration of these research avenues promises to unlock new applications and solidify the importance of the benzoxazole scaffold in both academic and industrial research for years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-methylethoxy)benzoxazole, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route 1 : Cyclization of 2-aminophenol derivatives with isopropyl-containing reagents. For example, thiourea derivatives can react with 2-aminophenol under thermal conditions (e.g., 200°C for 2 h) to form benzoxazole-2-thiol intermediates, which are further alkylated with methyl chloroacetate in refluxing methanol .
  • Route 2 : Redox condensation between o-nitrosophenols (oxidants) and 2-bromoacetophenones (reductants), promoted by base without external oxidizing/reducing agents. However, limited substrate availability (e.g., o-nitrosophenols) and safety concerns (lachrymatory phenacyl bromides) are noted .
  • Key Factors : Temperature, solvent choice, and substituent compatibility critically affect yields. For instance, prolonged reflux in methanol improves alkylation efficiency but may degrade thermally sensitive groups .

Q. How can the structure of 2-(1-methylethoxy)benzoxazole be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify the benzoxazole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and the 1-methylethoxy group (e.g., methine proton splitting at δ 4.5–5.0 ppm) .
  • IR : Stretching vibrations for C-O-C (1250–1050 cm1^{-1}) and benzoxazole C=N (1640–1600 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H11_{11}NO2_2) .
  • X-ray Crystallography : Resolves bond angles (e.g., C3-C9-C10 ≈ 113.4°) and planarity deviations (<0.023 Å in benzoxazole rings) .

Q. What are the documented biological activities of 2-alkoxybenzoxazole derivatives, and what structural features correlate with efficacy?

  • Findings :

  • Anti-inflammatory/Antibacterial : Substituted benzoxazoles exhibit activity via hydrophobic interactions (e.g., 1-methylethoxy enhances lipophilicity, improving membrane penetration) .
  • Neuroactive Potential : Benzisoxazole analogs (e.g., zonisamide) show sodium channel blocking, suggesting structural mimicry in 2-alkoxy derivatives .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO2_2) at specific positions enhance antibacterial potency, while bulky alkoxy groups (e.g., 1-methylethoxy) may reduce metabolic degradation .

Q. What safety precautions are recommended when handling 2-(1-methylethoxy)benzoxazole in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Use P95 respirators for particulate protection and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
  • Waste Disposal : Neutralize acidic/basic residues before disposal to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the formation of 2-(1-methylethoxy)benzoxazole via non-redox vs. redox condensation pathways?

  • Mechanistic Analysis :

  • Non-Redox Cyclization : Proceeds via nucleophilic attack of 2-aminophenol on carbonyl groups (e.g., thiourea), followed by dehydration. No oxidation state changes occur .
  • Redox Condensation : Involves simultaneous oxidation of o-nitrosophenol (to nitroso intermediates) and reduction of 2-bromoacetophenone (to acetophenone). Electron transfer drives benzoxazole ring closure without external redox agents .
  • Contradictions : Redox methods suffer from substrate scarcity, whereas non-redox routes require harsh thermal conditions, risking decomposition .

Q. How does the substitution pattern (e.g., 1-methylethoxy) affect the electronic properties and reactivity of the benzoxazole core?

  • Electronic Effects :

  • Steric Hindrance : The 1-methylethoxy group introduces steric bulk, reducing nucleophilic attack at the 2-position but enhancing stability against electrophiles .
  • Electronic Tuning : Alkoxy groups donate electrons via resonance, raising HOMO energy and increasing susceptibility to electrophilic substitution (e.g., nitration at the 5-position) .
  • ESIPT Modulation : In derivatives like 2-(2′-hydroxyphenyl)benzoxazole, alkoxy substituents alter excited-state intramolecular proton transfer (ESIPT) efficiency, impacting fluorescence properties .

Q. What computational methods (e.g., DFT, MD simulations) are suitable for predicting the photophysical behavior of 2-(1-methylethoxy)benzoxazole derivatives?

  • Computational Strategies :

  • Density Functional Theory (DFT) : Models ground-state geometries and frontier molecular orbitals (e.g., HOMO-LUMO gaps ≈ 3.5 eV for ESIPT-active derivatives) .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability (e.g., torsional angles of 1-methylethoxy in aqueous vs. nonpolar environments) .
  • TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax ≈ 350 nm for ESIPT transitions) and correlates with experimental data .

Q. How do steric and electronic effects of the 1-methylethoxy group influence regioselectivity in subsequent functionalization reactions?

  • Regioselectivity Drivers :

  • Steric Effects : Bulky 1-methylethoxy directs electrophiles to less hindered positions (e.g., C-5 over C-4 in benzoxazole) .
  • Electronic Effects : Electron-donating alkoxy groups activate adjacent positions (C-6) for nucleophilic substitution but deactivate para positions (C-4) .
  • Case Study : In halogenation, bromine preferentially adds to C-5 due to combined steric and resonance effects, confirmed by X-ray crystallography .

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